Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate
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Overview
Description
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate is a chemical compound with a complex structure that includes a benzothiophene ring, a chloro substituent, and a methoxy group.
Preparation Methods
The synthesis of Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro and methoxy groups: These substituents can be introduced through halogenation and methylation reactions, respectively.
Coupling with hydrazinecarboxylate: The final step involves coupling the benzothiophene derivative with hydrazinecarboxylate under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions .
Comparison with Similar Compounds
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]carbamothioylhydrazinecarboxylate: This compound has a similar structure but includes a carbamothioyl group instead of a hydrazinecarboxylate group.
Methyl 2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]hydrazinecarboxylate: This compound differs slightly in the positioning of the substituents on the benzothiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11ClN2O4S |
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Molecular Weight |
314.75 g/mol |
IUPAC Name |
methyl N-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]carbamate |
InChI |
InChI=1S/C12H11ClN2O4S/c1-18-6-3-4-7-8(5-6)20-10(9(7)13)11(16)14-15-12(17)19-2/h3-5H,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
GFKXEJPTOMRFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)OC)Cl |
Origin of Product |
United States |
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